![molecular formula C10H15NO3 B2701666 (2R)-2-[(2-Cyclopent-2-en-1-ylacetyl)amino]propanoic acid CAS No. 1098018-80-4](/img/structure/B2701666.png)

(2R)-2-[(2-Cyclopent-2-en-1-ylacetyl)amino]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

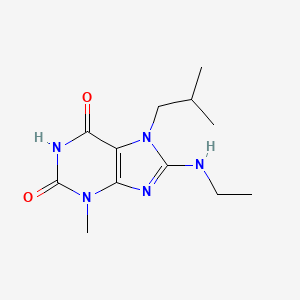

(2R)-2-[(2-Cyclopent-2-en-1-ylacetyl)amino]propanoic acid, also known as CPAA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in biochemical and physiological research. CPAA is a non-proteinogenic amino acid that contains a cyclopentenyl group, which makes it unique among other amino acids.

Aplicaciones Científicas De Investigación

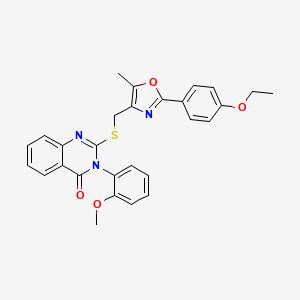

Synthesis and Anticancer Activity

A study explored the synthesis of S-glycosyl and S-alkyl derivatives of a specific triazinone compound, demonstrating significant in vitro anticancer activities against different cancer cell lines. This research highlights the potential of similar structural compounds for developing new anticancer agents (H. Saad & A. Moustafa, 2011).

Stereochemistry and Synthesis

Research into the stereochemistry of grenadamide led to the synthesis of a compound from cis-cyclopropan-1,2-dimethanol via enzymatic desymmetrisation, indicating the potential for synthesizing enantiomerically pure compounds for further study (J. R. Dulayymi, M. Baird, & Keith Jones, 2004).

Magnetic and ESR Studies

A report on Cu/II/ complexes with Schiff bases derived from acetylacetone and α-aminoalcohols suggests the utility of these compounds in studying metal-metal interactions through magnetic susceptibilities and ESR spectra (B. Jeżowska-Trzebiatowska et al., 1980).

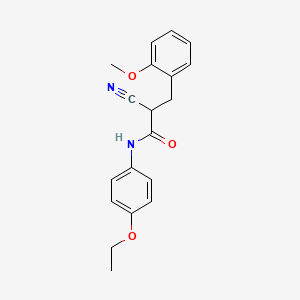

Asymmetric Transfer Hydrogenation

A comprehensive study on the asymmetric transfer hydrogenation of heteroaromatic ketones using amino acid-based ligands and catalysts showcases the synthesis of important pharmaceuticals with high yields and enantioselectivities, demonstrating the applicability of such compounds in synthesizing drugs like fluoxetine and duloxetine (Elina Buitrago et al., 2012).

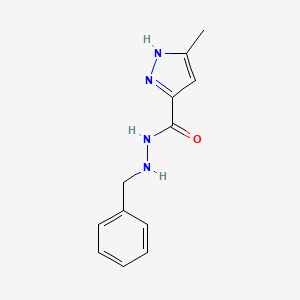

Aldose Reductase Inhibitors

The development of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives as a novel class of aldose reductase inhibitors highlights the potential therapeutic applications of these compounds in preventing conditions like diabetic cataracts, providing a foundation for further drug development (F. Da Settimo et al., 2003).

Propiedades

IUPAC Name |

(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-7(10(13)14)11-9(12)6-8-4-2-3-5-8/h2,4,7-8H,3,5-6H2,1H3,(H,11,12)(H,13,14)/t7-,8?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNQGPIFEWRORG-GVHYBUMESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC1CCC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)CC1CCC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701583.png)

![2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B2701585.png)

![N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2701592.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2701595.png)

![4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/no-structure.png)

![4-[(2-Chlorophenyl)amino]quinazoline-2-thiol](/img/structure/B2701603.png)

![(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2701606.png)